molecular formula C9H13BrN2O2S2 B426447 1-[(5-Bromo-2-thienyl)sulfonyl]-4-methylpiperazine CAS No. 641999-90-8

1-[(5-Bromo-2-thienyl)sulfonyl]-4-methylpiperazine

Cat. No.: B426447
CAS No.: 641999-90-8
M. Wt: 325.3g/mol
InChI Key: BFZGLUYSKKBVIJ-UHFFFAOYSA-N
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Description

1-[(5-Bromo-2-thienyl)sulfonyl]-4-methylpiperazine is a chemical compound with the molecular formula C9H13BrN2O2S2 and a molecular weight of 325.25 g/mol . This compound is characterized by the presence of a bromothiophene group attached to a sulfonyl-methylpiperazine moiety. It is utilized in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-[(5-Bromo-2-thienyl)sulfonyl]-4-methylpiperazine involves several steps. One common synthetic route includes the reaction of 5-bromothiophene-2-sulfonyl chloride with 4-methylpiperazine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the compound.

Chemical Reactions Analysis

1-[(5-Bromo-2-thienyl)sulfonyl]-4-methylpiperazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromothiophene ring can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include organometallic compounds and halide salts.

    Oxidation and Reduction: The sulfonyl group can undergo oxidation and reduction reactions, leading to the formation of sulfoxides or sulfides. Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules. These reactions typically require palladium catalysts and specific ligands.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(5-Bromo-2-thienyl)sulfonyl]-4-methylpiperazine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: It is explored for its potential use in drug development. Its ability to interact with specific molecular targets makes it a candidate for designing new pharmaceuticals.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[(5-Bromo-2-thienyl)sulfonyl]-4-methylpiperazine involves its interaction with specific molecular targets. The bromothiophene group can interact with enzymes or receptors, modulating their activity. The sulfonyl-methylpiperazine moiety can enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

1-[(5-Bromo-2-thienyl)sulfonyl]-4-methylpiperazine can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it versatile for various applications.

Properties

CAS No.

641999-90-8

Molecular Formula

C9H13BrN2O2S2

Molecular Weight

325.3g/mol

IUPAC Name

1-(5-bromothiophen-2-yl)sulfonyl-4-methylpiperazine

InChI

InChI=1S/C9H13BrN2O2S2/c1-11-4-6-12(7-5-11)16(13,14)9-3-2-8(10)15-9/h2-3H,4-7H2,1H3

InChI Key

BFZGLUYSKKBVIJ-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)S(=O)(=O)C2=CC=C(S2)Br

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=CC=C(S2)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred solution of commercially available 5-bromo-thiophene-2-sulfonyl chloride (3.0 g, 11.5 mmol) in THF (22 ml) was added at room temperature triethylamine (1.76 ml, 12.6 mmol), the mixture was cooled (ice-water), and a solution of commercially available 1-methylpiperazine (3.82 ml, 34.4 mmol) in THF (22 ml) was added drop wise. The reaction mixture was stirred at room temperature for 16 h and evaporated. The crude product was further purified by flash chromatography (dichloromethane/methanol) and subsequent crystallization from dichloromethane/hexane to yield the title compound (3.12 g, 84%) as a white solid. MS (ISP) 324.8 [(M+H)+], mp 122° C.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.76 mL
Type
reactant
Reaction Step One
Name
Quantity
22 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.82 mL
Type
reactant
Reaction Step Three
Name
Quantity
22 mL
Type
solvent
Reaction Step Three
Yield
84%

Synthesis routes and methods II

Procedure details

To a stirred solution of commercially available 5-bromo-thiophene-2-sulfonyl chloride (3.0 g, 11.5 mmol) in THF (22 ml) was added at room temperature triethylamine (1.76 ml, 12.6 mmol), the mixture was cooled (ice-water), and a solution of commercially available 1-methylpiperazine (3.82 ml, 34.4 mmol) in THF (22ml) was added drop wise. The reaction mixture was stirred at room temperature for 16h and evaporated. The crude product was further purified by flash chromatography (dichloromethane/methanol) and subsequent crystallization from dichloromethane/hexane to yield the title compound (3.12 g, 84%) as a white solid. MS (ISP) 324.8 [(M+H)+], mp 122° C.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.76 mL
Type
reactant
Reaction Step One
Name
Quantity
22 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.82 mL
Type
reactant
Reaction Step Three
Name
Quantity
22 mL
Type
solvent
Reaction Step Three
[Compound]
Name
16h
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
84%

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